Methyl 4-nitrobutanoate: A Comprehensive Technical Guide
Methyl 4-nitrobutanoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-nitrobutanoate is a versatile bifunctional molecule containing both a nitro group and a methyl ester. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of various nitrogen-containing compounds, including amino acids, lactams, and other biologically active molecules. This technical guide provides an in-depth overview of the chemical properties, synthesis, spectroscopic characterization, and reactivity of methyl 4-nitrobutanoate, tailored for professionals in research and drug development.
Chemical and Physical Properties
Methyl 4-nitrobutanoate is a clear, yellow to amber liquid.[1] Its core chemical and physical properties are summarized in the table below, providing a quick reference for experimental design and safety considerations.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₉NO₄ | [2] |
| Molecular Weight | 147.13 g/mol | [2] |
| CAS Number | 13013-02-0 | [2] |
| Appearance | Clear yellow to amber liquid | [1] |
| Boiling Point | 106-110 °C at 9 mmHg | [2] |
| Density | 1.149 g/mL at 25 °C | [2] |
| Refractive Index (n²⁰/D) | 1.438 | [2] |
| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water. | [3] |
| Flash Point | 85 °C (185 °F) - closed cup | [4] |
Synthesis
A common and straightforward method for the synthesis of methyl 4-nitrobutanoate is the Fischer esterification of 4-nitrobutyric acid with methanol, catalyzed by a strong acid such as sulfuric acid.
Experimental Protocol: Fischer Esterification of 4-Nitrobutyric Acid
Materials:
-
4-nitrobutyric acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-nitrobutyric acid in an excess of anhydrous methanol (typically 5-10 equivalents).
-
Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain the reflux for several hours (typically 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the excess methanol using a rotary evaporator.
-
Extraction: Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel and wash it sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude methyl 4-nitrobutanoate.
-
Purification: The crude product can be purified by vacuum distillation to obtain the final product.
Spectroscopic Properties
Spectroscopic analysis is crucial for the characterization and purity assessment of methyl 4-nitrobutanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Predicted): The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl ester protons (-OCH₃) at approximately 3.7 ppm.
-
A triplet for the methylene protons adjacent to the nitro group (-CH₂NO₂) at approximately 4.4 ppm.
-
A multiplet (likely a pentet) for the methylene protons in the middle of the chain (-CH₂CH₂CH₂-) around 2.2 ppm.
-
A triplet for the methylene protons adjacent to the ester group (-CH₂COOCH₃) at approximately 2.5 ppm.
-
-
¹³C NMR (Predicted): The carbon NMR spectrum is expected to show five signals:
-
The carbonyl carbon of the ester at approximately 172 ppm.
-
The carbon attached to the nitro group at approximately 75 ppm.
-
The methyl carbon of the ester at approximately 52 ppm.
-
The two methylene carbons of the chain at approximately 28 ppm and 22 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum of methyl 4-nitrobutanoate will exhibit characteristic absorption bands for its functional groups:
-
Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.[5]
-
Ester Group (C=O): A strong carbonyl stretching band in the region of 1750-1730 cm⁻¹.[5]
-
Ester Group (C-O): Stretching vibrations in the 1300-1000 cm⁻¹ region.[5]
-
Alkyl C-H: Stretching vibrations in the 3000-2850 cm⁻¹ range.[5]
Mass Spectrometry (MS)
In mass spectrometry, methyl 4-nitrobutanoate is expected to undergo fragmentation. Common fragmentation patterns for esters involve the loss of the alkoxy group (-OCH₃) or the entire ester group. For nitroalkanes, the loss of the nitro group (NO₂) is a characteristic fragmentation. The molecular ion peak (M⁺) may be observed, but its intensity can vary.
Reactivity and Synthetic Applications
The dual functionality of methyl 4-nitrobutanoate allows for a wide range of chemical transformations, making it a valuable intermediate in organic synthesis.
Reactions Involving the Nitro Group
The nitro group can be readily reduced to a primary amine, providing a route to γ-amino esters and their derivatives, such as pyrrolidones.
Experimental Protocol: Reduction of Methyl 4-nitrobutanoate
Materials:
-
Methyl 4-nitrobutanoate
-
Catalyst (e.g., Palladium on carbon (Pd/C) or Raney Nickel)
-
Hydrogen source (e.g., Hydrogen gas or ammonium formate)
-
Solvent (e.g., Methanol or Ethanol)
-
Filtration apparatus
Procedure (Catalytic Hydrogenation):
-
Dissolve methyl 4-nitrobutanoate in a suitable solvent (e.g., methanol) in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 1-5 atm).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 4-aminobutanoate.
The α-protons to the nitro group are acidic and can be deprotonated by a base to form a nitronate anion. This anion can then act as a nucleophile in a Henry reaction with aldehydes or ketones to form β-nitro alcohols.[6] This reaction is a powerful tool for C-C bond formation.[6]
Experimental Protocol: Henry Reaction with an Aldehyde
Materials:
-
Methyl 4-nitrobutanoate
-
Aldehyde (e.g., benzaldehyde)
-
Base (e.g., a catalytic amount of a suitable amine base or an inorganic base)
-
Solvent (e.g., THF, CH₂Cl₂)
Procedure:
-
Dissolve methyl 4-nitrobutanoate and the aldehyde in the chosen solvent.
-
Add a catalytic amount of the base to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the crude β-nitro alcohol, which can be further purified by chromatography.
The nitro group of a primary or secondary nitroalkane can be converted into a carbonyl group via the Nef reaction.[7] This involves the formation of a nitronate salt followed by acidic hydrolysis.[7]
Reactions Involving the Ester Group
The methyl ester functionality can undergo typical ester reactions such as hydrolysis, amidation, and reduction.
-
Hydrolysis: Treatment with aqueous acid or base will hydrolyze the ester to the corresponding carboxylic acid (4-nitrobutyric acid).
-
Amidation: Reaction with amines can form the corresponding amides.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to a primary alcohol. Note that LiAlH₄ can also reduce the nitro group.
Safety and Handling
Methyl 4-nitrobutanoate should be handled with appropriate safety precautions. It is a combustible liquid and may cause skin, eye, and respiratory irritation.[8] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
Methyl 4-nitrobutanoate is a synthetically useful building block with two distinct and reactive functional groups. Its ability to participate in a variety of chemical transformations, including reduction of the nitro group, C-C bond formation via the Henry reaction, and standard ester manipulations, makes it a valuable precursor for the synthesis of a diverse range of target molecules in the fields of pharmaceutical and materials science. This guide provides a foundational understanding of its properties and reactivity to aid researchers in its effective application.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. Methyl 4-nitrobutyrate 97 13013-02-0 [sigmaaldrich.com]
- 3. Enantioselective Henry addition of methyl 4-nitrobutyrate to aldehydes. Chiral building blocks for 2-pyrrolidinones and other derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. athabascau.ca [athabascau.ca]
- 5. eng.uc.edu [eng.uc.edu]
- 6. Henry reaction - Wikipedia [en.wikipedia.org]
- 7. Nef reaction - Wikipedia [en.wikipedia.org]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
